2-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
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Overview
Description
2-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzoxazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzoxazinone core, which is a fused bicyclic system containing both benzene and oxazinone rings, and a bromine atom attached to the benzene ring.
Preparation Methods
The synthesis of 2-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoxazinone core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group in the oxazinone ring can be reduced to form corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acids, using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Research: The compound is used as a tool to study the biological functions of bromodomain-containing proteins and their role in disease pathways.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with bromodomain-containing proteins. These proteins recognize acetylated lysine residues on histone tails, which play a crucial role in the regulation of gene expression. By inhibiting the binding of bromodomain-containing proteins to acetylated histones, the compound can modulate gene expression and potentially exert therapeutic effects in diseases such as cancer and inflammation .
Comparison with Similar Compounds
2-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can be compared with other benzoxazinone derivatives, such as:
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzenesulfonamide: This compound also targets bromodomain-containing proteins but has different substituents that may affect its potency and selectivity.
2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-dione: This derivative is known for its herbicidal activity and inhibits protoporphyrinogen oxidase, a different target compared to bromodomain-containing proteins.
The uniqueness of this compound lies in its specific bromine substitution and its potential as a bromodomain inhibitor, which distinguishes it from other benzoxazinone derivatives with different biological activities and targets.
Properties
Molecular Formula |
C15H11BrN2O3 |
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Molecular Weight |
347.16 g/mol |
IUPAC Name |
2-bromo-N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |
InChI |
InChI=1S/C15H11BrN2O3/c16-11-4-2-1-3-10(11)15(20)17-9-5-6-13-12(7-9)18-14(19)8-21-13/h1-7H,8H2,(H,17,20)(H,18,19) |
InChI Key |
HAAGQGZOBPFWGC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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